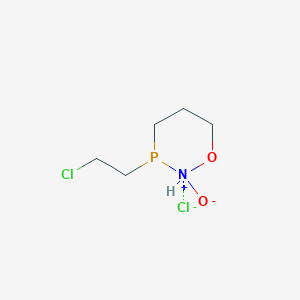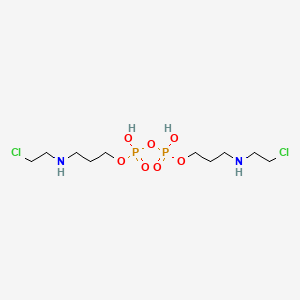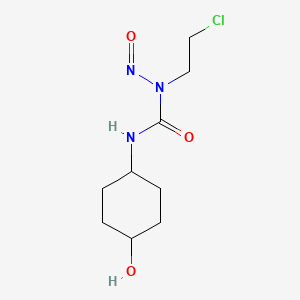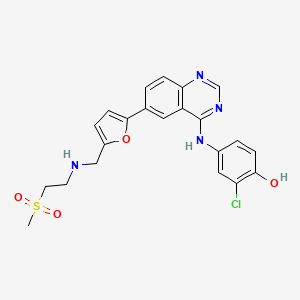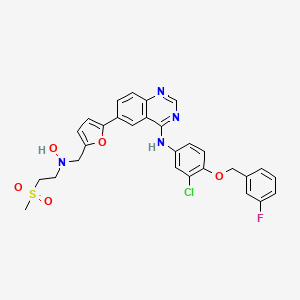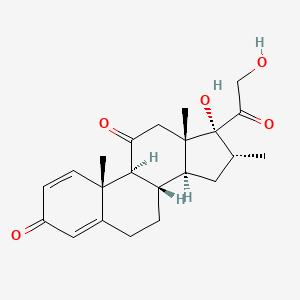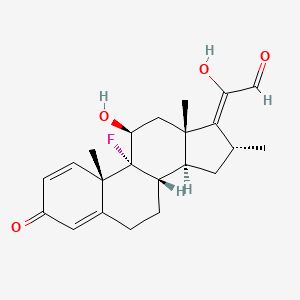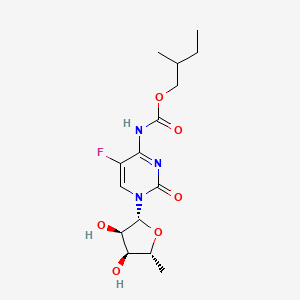
Avibactam-Verunreinigung 11
Übersicht
Beschreibung
Avibactam Impurity 11 is an impurity of Avibactam . Avibactam is a diazabicyclooctanone compound, which is currently the most favored non-β-lactam inhibitor . It does not have significant antimicrobial activity by itself, but it can inhibit A-type (including ESBL and KPC) and C-type β-lactamases .
Synthesis Analysis
The synthesis of Avibactam involves a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .Molecular Structure Analysis
Avibactam Impurity 11 has a molecular formula of C15H20N2O3 and a molecular weight of 276.34 .Chemical Reactions Analysis
Avibactam is a structural class of inhibitor that does not contain a β-lactam core but maintains the capacity to covalently acylate its β-lactamase targets . Using the TEM-1 enzyme, avibactam inhibition was characterized by measuring the on-rate for acylation and the off-rate for deacylation .Physical and Chemical Properties Analysis
Avibactam Impurity 11 has a molecular formula of C15H20N2O3 and a molecular weight of 276.34 .Wissenschaftliche Forschungsanwendungen
β-Lactam-Verstärker
Avibactam ist ein nicht-β-Lactam-β-Lactamase-Inhibitor {svg_1}. Es wurde in Verbindung mit einem β-Lactam-Antibiotikum zur Behandlung schwerer Infektionen eingesetzt, die durch ansonsten resistente Bakterien verursacht werden {svg_2}. Sein therapeutischer Erfolg hat die Entwicklung vieler Kongenere auf der Grundlage seines speziellen Diazabicyclooctan-Gerüsts gefördert {svg_3}.
Verunreinigungsprofil
Das Verunreinigungsprofil ist entscheidend bei der Entwicklung von Medikamenten. In einer Studie zu Zidebactam, einem neuartigen β-Lactam-Verstärker, wurden Verunreinigungen und Abbauprodukte mit LC–MS/MS identifiziert {svg_4}. Die entwickelte Methode wurde zur Qualitätskontrolle und Stabilitätsstudien des neuen Arzneimittelsubstanz während präklinischer und klinischer Studien eingesetzt {svg_5}.
Antibakterielle Aktivität
Thiophenderivate, die von ähnlichen Verbindungen abgeleitet sind, haben eine antimikrobielle Aktivität gezeigt {svg_6}. Die Änderung der Substituenten in Position-2 des Thiophenrings beeinflusst ihre biologische Aktivität signifikant {svg_7}. Die Pyridinseitenketten-Derivate in bestimmten Verbindungen zeigten eine ausgezeichnete antimikrobielle Aktivität {svg_8}.
Neuroprotektive und Anti-Neuroinflammatorische Mittel
Obwohl nicht direkt mit „Ethyl 5-Phenylmethoxyiminopiperidin-2-carboxylat“ verwandt, haben Triazol-Pyrimidin-Hybridverbindungen vielversprechende neuroprotektive und entzündungshemmende Eigenschaften gezeigt {svg_9}. Dies deutet auf ein Potenzial für ähnliche Verbindungen bei der Behandlung neurodegenerativer Erkrankungen, ischämischen Schlaganfalls und traumatischer Hirnverletzung hin {svg_10}.
Wirkmechanismus
Target of Action
Avibactam Impurity 11, also known as Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate, is a derivative of Avibactam . Avibactam is a non-β-lactam β-lactamase inhibitor . Its primary targets are β-lactamases, which are enzymes produced by bacteria that provide resistance against β-lactam antibiotics . Avibactam inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism .
Mode of Action
Avibactam works by covalently binding to the active sites of β-lactamases, thereby inhibiting their activity . This action prevents these enzymes from breaking down β-lactam antibiotics, restoring the antibiotic’s activity against resistant bacteria .
Biochemical Pathways
The inhibition of β-lactamases by Avibactam allows β-lactam antibiotics to exert their antibacterial effects. These antibiotics work by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Both Avibactam and its derivatives have a half-life of approximately 2 hours, making them suitable for combination therapies . Renal clearance is the primary elimination pathway for both Avibactam and its derivatives, and dose adjustment is required in patients with moderate and severe renal impairment .
Result of Action
The inhibition of β-lactamases by Avibactam restores the activity of β-lactam antibiotics against resistant bacteria. This results in the effective treatment of infections caused by these bacteria .
Action Environment
The action, efficacy, and stability of Avibactam and its derivatives can be influenced by various environmental factors. These factors include the presence of other drugs, the patient’s renal function, and the specific characteristics of the infection site .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that Avibactam, the parent compound, can inhibit A-type (including ESBL and KPC) and C-type β-lactamases. This suggests that Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate may interact with similar enzymes and proteins.
Cellular Effects
Avibactam has been shown to be clinically and microbiologically as effective as carbapenems for treatment of infections in a setting of ∼25% ESBL-carrying Enterobacteriaceae . It is possible that Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate may have similar effects on cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Avibactam is known to inactivate some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate in laboratory settings. Avibactam has been shown to have immediate and sustained effects on bacterial membrane structure .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate in animal models. Animal models have supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor .
Metabolic Pathways
Avibactam has been shown to affect various metabolic pathways, including lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars .
Transport and Distribution
Avibactam is a potential substrate for organic anion transporters 1 and 3 .
Eigenschaften
IUPAC Name |
ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDTVZRRDSJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


